3-Chloropyridine-4-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1H-pyridine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNS/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLJMFIAVKCWFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=S)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247828-52-9 | |
| Record name | 3-chloropyridine-4-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Chloropyridine 4 Thiol
Established Synthetic Routes
Established synthetic routes typically rely on the modification of pre-existing pyridine (B92270) rings through nucleophilic substitution, functional group interconversion, or the preparation and subsequent thiolation of specifically chlorinated precursors.
Nucleophilic Substitution for Thiol Group Introduction
Nucleophilic aromatic substitution (SNA_r) is a fundamental strategy for introducing a thiol group onto a pyridine ring. nih.govchemrxiv.org This approach typically involves reacting a dihalopyridine precursor with a sulfur nucleophile. For the synthesis of 3-chloropyridine-4-thiol, a logical precursor is 3,4-dichloropyridine.
The pyridine ring's electron-withdrawing nitrogen atom activates the C-2 and C-4 positions towards nucleophilic attack. youtube.com Consequently, in 3,4-dichloropyridine, the chlorine atom at the C-4 position is significantly more labile than the one at the C-3 position. This inherent reactivity difference allows for a selective substitution. Reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, can displace the C-4 chlorine to install the thiol group while leaving the C-3 chlorine intact. smolecule.comlibretexts.org The general mechanism involves the attack of the sulfur nucleophile to form a negatively charged Meisenheimer intermediate, which then rearomatizes by expelling the chloride leaving group. nih.gov
Table 1: Nucleophilic Substitution for Thiolation
| Precursor | Reagent(s) | Key Transformation | Product |
|---|
Functional Group Interconversion Strategies
Functional group interconversion (FGI) provides an alternative pathway, starting from a 3-chloropyridine (B48278) derivative that already possesses a different functional group at the C-4 position. A common FGI strategy for introducing a thiol group is through the diazotization of an amino group.
This hypothetical route would begin with 4-amino-3-chloropyridine. The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium group is an excellent leaving group and can be displaced by various sulfur nucleophiles. For instance, reaction with potassium ethyl xanthate followed by hydrolysis is a well-established method (Leuckart thiophenol reaction) for converting diazonium salts to thiols. This multi-step process allows for the transformation of the C-N bond into a C-S bond.
Chlorination of Pyridine Derivatives as Precursors
The availability of appropriately chlorinated pyridine precursors is crucial for many synthetic routes. Several methods exist for the preparation of 3-chloropyridine and its derivatives.
Direct chlorination of pyridine can yield 3-chloropyridine, although controlling regioselectivity can be challenging, often resulting in a mixture of products. wikipedia.org One reported method involves the direct chlorination of pyridine using aluminum chloride as a catalyst, affording a 33% yield. wikipedia.org A more intricate but effective method starts with 2,6-dichloropyridine. google.com This precursor can be chlorinated to produce 2,3,6-trichloropyridine (B1294687). google.com Subsequent selective hydrogenation can then remove the more reactive chlorine atoms at the C-2 and C-6 positions to yield the desired 3-chloropyridine. google.com This method offers a controlled, albeit longer, route to the key precursor.
Another approach involves the ring expansion of pyrrole (B145914) with chloroform (B151607) in the vapor phase at high temperatures (550 °C), which produces 3-chloropyridine with a small amount of the 2-chloro isomer as a byproduct. wikipedia.orgnih.gov
Table 2: Synthesis of Chlorinated Pyridine Precursors
| Starting Material | Reagent(s) | Product(s) | Reference |
|---|---|---|---|
| Pyridine | Cl₂, AlCl₃ | 3-Chloropyridine | wikipedia.org |
| Pyrrole | Chloroform, 550 °C | 3-Chloropyridine, 2-Chloropyridine (B119429) | wikipedia.orgnih.gov |
Regioselective Synthesis Approaches
Modern synthetic strategies offer high regioselectivity through the use of directed metalation and reactive intermediates like pyridynes. These methods allow for precise functionalization of the pyridine ring.
Regioselective Lithiation and Functionalization
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In the case of 3-chloropyridine, the chlorine atom and the ring nitrogen can direct a strong base to deprotonate a specific adjacent position. The use of lithium diisopropylamide (LDA) at low temperatures (−78 °C) has been shown to achieve regioselective lithiation of 3-chloropyridine at the C-4 position. researchgate.net
The resulting 3-chloro-4-lithiopyridine intermediate is a potent nucleophile. It can be trapped by quenching the reaction with an appropriate sulfur electrophile. researchgate.net Reagents such as elemental sulfur (S₈) followed by a reductive workup, or disulfides like dimethyl disulfide (CH₃SSCH₃), can be used to introduce the thiol or a protected thioether group, respectively. This method provides a direct and highly regioselective route to 4-functionalized 3-chloropyridines.
Table 3: Regioselective Lithiation and Thiolation
| Precursor | Reagent(s) | Intermediate | Electrophile for Quench | Final Product | Reference |
|---|
Synthesis via Pyridyne Intermediates
The generation and trapping of pyridyne (didehydropyridine) intermediates offer a unique method for the vicinal difunctionalization of the pyridine ring. A 3,4-pyridyne intermediate can be generated from a 3-chloro-2-substituted pyridine precursor, such as 3-chloro-2-ethoxypyridine. nih.gov
The synthesis proceeds via a regioselective lithiation at the C-4 position using n-butyllithium (n-BuLi), facilitated by the directing effect of the C-2 ethoxy group. This is followed by a transmetalation step with an organomagnesium reagent. nih.gov Upon heating, this intermediate eliminates the C-3 chlorine and the C-4 metal, generating the highly reactive 3,4-pyridyne. nih.gov This pyridyne can then be trapped by a nucleophile. Research has shown that magnesium thiolates can add regioselectively to the C-4 position of the pyridyne. nih.gov This regioselectivity is influenced by coordinating effects of the substituent at the C-2 position. nih.gov Subsequent quenching of the resulting pyridylmagnesium species at C-3 with an electrophile (like water or an acid) yields a 2,3,4-trisubstituted pyridine. While this route produces a more complex derivative, it exemplifies a modern strategy for constructing the 3-chloro-4-thio-pyridine core structure with high control over regiochemistry. nih.gov
Advanced Synthetic Techniques
Modern synthetic chemistry offers powerful tools to overcome the limitations of traditional batch processing. For the synthesis of this compound and related compounds, flow chemistry and microwave-assisted methods are at the forefront of innovation.
Flow Chemistry Methodologies
Flow chemistry, where reactions are run in a continuously flowing stream rather than a flask, presents several advantages for the synthesis of pyridine derivatives. tcichemicals.com This methodology offers superior control over reaction parameters such as temperature and pressure, leading to enhanced reaction speed and safety. The small reaction volume within the tubing minimizes the risk associated with runaway reactions. tcichemicals.com Furthermore, the continuous nature of flow synthesis allows for easy automation and the production of precise quantities, making it a cost-effective and stable manufacturing process. tcichemicals.com
In a related Bohlmann-Rahtz pyridine synthesis, a FlowSyn™ system fitted with a 5 mL stainless steel tubing reactor was utilized. interchim.fr The reaction was conducted at 120 °C with a total flow rate of 1 mL/min, demonstrating the precise control achievable with this technology. interchim.fr This approach has been shown to faithfully reproduce the results of batch reactions, including those assisted by microwave heating, offering a viable alternative for scaling up these processes. interchim.fr The ability to handle unstable intermediates is another significant benefit of flow reactors. For instance, electrochemically generated reactive species like ortho-quinones can be produced in-situ and immediately reacted with a nucleophile, such as a benzenethiol, in a continuous flow process. thieme-connect.de This technique dramatically increases yields compared to batch reactions where the nucleophile can be oxidized. thieme-connect.de
Microwave-Assisted Synthesis in Related Systems
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering significant advantages over conventional heating methods. amazonaws.comnih.gov This is particularly evident in the synthesis of heterocyclic compounds like pyridine and thiazole (B1198619) derivatives. mdpi.comnih.gov The primary benefits include dramatically reduced reaction times, often from hours to minutes, and improved reaction yields. nih.govmdpi.com
In the synthesis of various pyridinethiones and their derivatives, microwave irradiation has been shown to increase reaction yields by 17–23% while significantly shortening reaction times compared to conventional methods. mdpi.com For example, a reaction that required conventional heating could be completed in just 5 minutes under microwave conditions at 500 W and 140 °C, resulting in a 90% yield compared to 68% with the traditional approach. mdpi.com Similarly, a one-step Bohlmann-Rahtz pyridine synthesis saw reaction times plummet from a lengthy process to as little as 10–20 minutes at 170°C under microwave irradiation, with yields reaching up to 98%. organic-chemistry.org
The efficiency of microwave-assisted synthesis is further highlighted in the one-pot, three-component synthesis of thiazolo[3,2-a]pyrimidine derivatives, where reactions were completed in a short time at 80°C and 350 W. clockss.org This method provides a rapid and green route to these complex molecules. clockss.org The synthesis of thiols from their corresponding halides using potassium thioacetate (B1230152) is another area where microwaves have proven beneficial, with optimized conditions of 120°C leading to high-purity products in just 60 minutes. amazonaws.com This represents a 6 to 24-fold reduction in time compared to previously reported methods. amazonaws.com
Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis in Related Systems
| Product | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Pyridinethione Derivative | Conventional | - | - | 68 | mdpi.com |
| Pyridinethione Derivative | Microwave | 140 | 5 min | 90 | mdpi.com |
| Thiazine Derivative | Conventional | - | - | 75 | mdpi.com |
| Thiazine Derivative | Microwave | - | - | 92 | mdpi.com |
| Trisubstituted Pyridine | Conventional | 170 | - | Lower | organic-chemistry.org |
| Trisubstituted Pyridine | Microwave | 170 | 10-20 min | up to 98 | organic-chemistry.org |
| Thiazolo[3,2-a]pyrimidine | Microwave | 80 | - | - | clockss.org |
| Alkane Thiol | Microwave | 120 | 60 min | > 90 | amazonaws.com |
Considerations for Process Optimization and Scale-Up
The successful transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process optimization and scale-up strategies. A key focus in modern chemical manufacturing is the adoption of greener chemistry principles to enhance efficiency and reduce environmental impact.
One approach to process optimization involves carrying out multi-step syntheses without the isolation of intermediates. This strategy has been successfully applied in the preparation of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride, a related pyridine derivative. researchgate.net By avoiding the isolation of products from the initial steps, this method improves productivity and significantly reduces the consumption of solvents. researchgate.net
For the large-scale production of the precursor 3-chloropyridine, a novel and efficient process has been developed starting from 2,6-dichloropyridine. google.com The process involves chlorination to 2,3,6-trichloropyridine, followed by a catalytic hydrogenation reaction. google.com Key to the process is the molar ratio of 2,3,6-trichloropyridine to the acid-binding agent, which is maintained at 1:(0.5-1.0). google.com The post-reaction work-up involves dissolving the hydrochlorate of the acid-binding agent in water, followed by extraction of the organic layer with an aqueous acid. google.com This method is noted for its novel route, short reaction steps, simple operation, high yield (up to 85.6%), and low production cost, making it suitable for industrial-scale manufacturing. google.com
The choice of synthetic route is also critical for efficient scale-up. The total synthesis of (+)-floyocidin B, which features a substituted 2-chloropyridine core, highlights the importance of strategic planning. mdpi.com By choosing a chloro intermediate, the researchers allowed for the late-stage introduction of functional groups via Suzuki coupling, providing flexibility for creating analogues for structure-activity relationship studies. mdpi.com
Interactive Data Table: Process Optimization for Pyridine Derivative Synthesis
| Starting Material | Key Process Feature | Product | Yield (%) | Advantage | Reference |
| 3,5-Dimethyl-4-nitropyridine-1-oxide | No isolation of intermediates | 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride | - | Improved productivity, reduced solvent use | researchgate.net |
| 2,6-Dichloropyridine | Catalytic hydrogenation, specific molar ratios | 3-Chloropyridine | 85.6 | High yield, low cost, suitable for industrialization | google.com |
| 2-Chloropyridines | Late-stage functionalization via Suzuki coupling | (+)-Floyocidin B | - | Flexibility for analogue synthesis | mdpi.com |
Chemical Reactivity and Mechanistic Investigations of 3 Chloropyridine 4 Thiol
Nucleophilic Substitution Reactions
Nucleophilic substitution on the 3-Chloropyridine-4-thiol core can occur at different positions, governed by the nature of the nucleophile and the reaction conditions.
The chlorine atom at the C-3 position of the pyridine (B92270) ring is a potential site for nucleophilic aromatic substitution (SNAr). In pyridine systems, nucleophilic attack is generally favored at the electron-deficient C-2 and C-4 positions. The C-3 position is less activated towards direct nucleophilic displacement. Consequently, the reaction of 3-halopyridines with nucleophiles often requires more forcing conditions compared to their 2- and 4-isomers. abertay.ac.uksci-hub.se The reactivity order for halopyridines in SNAr reactions with sulfur nucleophiles often follows the trend I > Br > Cl > F. sci-hub.se However, substitution at the C-3 position can be achieved, sometimes proceeding through an elimination-addition mechanism involving a highly reactive pyridyne intermediate, rather than a direct addition-elimination pathway. abertay.ac.uk
The thiol (-SH) group at the C-4 position imparts significant nucleophilic character to the molecule. smolecule.com It exists in tautomeric equilibrium with its corresponding thione form (3-chloro-1H-pyridine-4-thione). uni.lu The deprotonated form, the thiolate anion (-S⁻), is a potent nucleophile and can readily participate in reactions such as alkylation and acylation. The thiol group's nucleophilicity allows it to react with various electrophiles, leading to the formation of thioethers or thioesters. For instance, the thiol group can be oxidized to form disulfides. smolecule.com This nucleophilic nature is crucial in the synthesis of more complex heterocyclic systems.
The regioselectivity of nucleophilic additions to the 3-chloropyridine (B48278) scaffold has been a subject of detailed mechanistic studies. One of the most significant pathways for the functionalization of 3-chloropyridines involves the formation of a 3,4-pyridyne intermediate. This highly reactive species allows for the regioselective introduction of two different functional groups. nih.gov
The generation of the 3,4-pyridyne from a 3-chloropyridine derivative allows for subsequent regioselective addition of a nucleophile. Studies have shown that in such intermediates, the addition of organomagnesium reagents occurs preferentially at the C-4 position. nih.gov This regioselectivity is influenced by the presence of other substituents on the pyridine ring. For example, a coordinating group at the C-2 position can direct the incoming nucleophile to the C-4 position of the pyridyne. nih.gov This method circumvents the typically lower reactivity of the C-3 and C-4 positions to direct substitution and offers a reliable route to 2,3,4-trisubstituted pyridines. nih.gov
The reaction of 3-chloropyridine derivatives with organometallic reagents, particularly via pyridyne intermediates, provides a powerful tool for carbon-carbon and carbon-sulfur bond formation. nih.gov A developed methodology involves the lithiation of a 3-chloro-2-alkoxypyridine, followed by transmetalation with an organomagnesium halide (Grignard reagent). Subsequent heating generates the 3,4-pyridyne intermediate. nih.gov
This intermediate reacts regioselectively with the Grignard reagent, which adds to the C-4 position. The resulting 3-pyridylmagnesium species can then be trapped with various electrophiles to yield polyfunctionalized pyridines. nih.gov This strategy has been successfully applied to a range of aryl- and alkylmagnesium halides. nih.gov
Furthermore, magnesium thiolates have proven to be excellent nucleophiles in this transformation. Their reaction with the pyridyne intermediate also proceeds with high regioselectivity to afford 4-thiolated pyridines. The resulting magnesiated intermediate can be further functionalized by quenching with electrophiles. nih.gov
| Nucleophile (RMgX) | Electrophile (E-X) | Product Structure (Schematic) | Yield (%) |
|---|---|---|---|
| 4-Anisylmagnesium bromide | H₂O | 4-(4-Anisyl)-3-chloro-2-ethoxypyridine | 64 |
| Phenylmagnesium bromide | H₂O | 3-Chloro-2-ethoxy-4-phenylpyridine | 61 |
| Ethylmagnesium bromide | H₂O | 3-Chloro-2-ethoxy-4-ethylpyridine | 41 |
| PhSMgCl·LiCl | H₂O | 3-Chloro-2-ethoxy-4-(phenylthio)pyridine | 72 |
| PhSMgCl·LiCl | TMSCl | 3-(Trimethylsilyl)-2-ethoxy-4-(phenylthio)pyridine | 71 |
| PhSMgCl·LiCl | DMF | 2-Ethoxy-4-(phenylthio)pyridine-3-carbaldehyde | 65 |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for creating carbon-carbon bonds.
The Suzuki-Miyaura cross-coupling is a widely used method for the synthesis of biaryls. The reactivity of chloropyridines in Suzuki coupling is dependent on the position of the chlorine atom. Generally, 2- and 4-chloropyridines are more reactive than 3-chloropyridines due to the electronic activation at the C-2 and C-4 positions. abertay.ac.uknih.gov
3-Chloropyridine itself is often considered a challenging substrate for Suzuki coupling and may require specialized, highly active catalyst systems or harsher reaction conditions to achieve good yields. nih.govwikipedia.org For instance, studies comparing the reactivity of different chloropyridines found 3-chloropyridine to be almost inactive under conditions where 2-chloropyridine (B119429) reacted efficiently. nih.gov The development of effective palladium catalysts, often employing bulky electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, has been crucial for enabling the coupling of less reactive aryl chlorides like 3-chloropyridine. researchgate.net
| Palladium Complex/Precatalyst | Ligand Type | Yield (%) |
|---|---|---|
| (NHC)Pd(cinn)Cl Complex 1 | 6-membered NHC | Moderate |
| (NHC)Pd(cinn)Cl Complex 2 | 7-membered NHC | Good |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High |
| Pd(OAc)₂ (ligand-free) | None | Low to None |
The successful coupling of 3-chloropyridine derivatives is critical for the synthesis of various important structures found in pharmaceuticals and materials science. nih.gov
Ullmann Coupling Applications
The Ullmann reaction, a copper-catalyzed coupling of aryl halides, represents a significant method for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgiitk.ac.in While direct applications of this compound in Ullmann C-C coupling are not extensively documented in readily available literature, the principles of Ullmann-type reactions are pertinent to understanding its potential reactivity. The classic Ullmann reaction involves the coupling of two aryl halides in the presence of copper at elevated temperatures to form a biaryl compound. organic-chemistry.org A general representation of this reaction is the conversion of ortho-chloronitrobenzene to 2,2'-dinitrobiphenyl (B165474) using a copper-bronze alloy. wikipedia.org
Modern advancements have expanded the scope of Ullmann-type reactions to include the formation of C-N, C-O, and C-S bonds, often under milder conditions facilitated by the use of ligands. nih.gov These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. wikipedia.orgiitk.ac.in The mechanism is believed to involve the formation of an organocopper intermediate, which then reacts with the second aryl halide. wikipedia.org For instance, copper-catalyzed Ullmann-type coupling reactions have been developed for the synthesis of thioethers from various thiols and aryl halides. nih.gov Given the presence of both a chloro-substituent and a thiol group, this compound could potentially participate in Ullmann-type reactions either through the coupling of its aryl chloride moiety or through the S-arylation of its thiol group.
Heck Reaction Applications
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.org This reaction typically involves an aryl or vinyl halide and an activated alkene in the presence of a base and a palladium catalyst. organic-chemistry.org The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the halide to a Pd(0) species, migratory insertion of the olefin, and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the catalyst. wikipedia.orglibretexts.org
While specific examples detailing the use of this compound as a substrate in the Heck reaction are not prevalent in the reviewed literature, its structure suggests potential applicability. As an aryl chloride, it could undergo oxidative addition to a palladium(0) catalyst, initiating the Heck coupling cycle. The reaction's success would be influenced by factors such as the choice of catalyst, ligands, base, and reaction conditions. mdpi.com Intramolecular versions of the Heck reaction are particularly powerful for constructing cyclic systems, including large macrocycles of pharmaceutical interest. nih.gov The presence of the thiol group might necessitate protective group strategies to prevent interference with the catalytic cycle, or it could potentially be leveraged to direct the reaction or participate in subsequent transformations.
Oxidation-Reduction Chemistry of the Thiol Moiety
The thiol group of this compound is a key functional group that dictates a significant portion of its chemical reactivity, particularly its oxidation-reduction chemistry.
A characteristic reaction of thiols is their oxidation to form disulfides. This process can occur under various conditions, including exposure to air or in the presence of oxidizing agents. researchgate.netnih.gov The oxidation of a thiol to a disulfide is a two-electron process. researchgate.net In the context of this compound, this would involve the coupling of two molecules to form the corresponding disulfide, 4,4'-dithiobis(3-chloropyridine). Mechanistic studies on similar thiol oxidations have shown that the reaction can proceed through a sulfenic acid intermediate. researchgate.net This intermediate, formed by the initial oxidation of the thiol, can then react with another thiol molecule to yield the disulfide. researchgate.net The formation of disulfide derivatives is a common pathway in the metabolism and degradation of thiol-containing compounds and is also a useful transformation in synthetic chemistry. researchgate.net
Proton transfer events are critically important in the redox chemistry of thiols. acs.orgacs.org The acidity of the thiol proton allows for the formation of a thiolate anion, which is generally more readily oxidized than the neutral thiol. acs.org Studies on the oxidation of related thiol compounds have demonstrated that the presence of a base can facilitate the reaction by promoting the formation of the thiolate. acs.orgacs.org This facilitation is observed as an increase in the rate of oxidation. Conversely, the reduction of the corresponding disulfide back to the thiol is influenced by the availability of protons.
Computational studies on model thiol and selenol systems, relevant to the active sites of enzymes like glutathione (B108866) peroxidase, have elucidated a two-step mechanism for their reaction with hydroperoxides. vu.nl This involves an initial proton transfer from the thiol to a nearby residue, followed by a nucleophilic (SN2) attack of the resulting thiolate on the peroxide. vu.nl These findings underscore the intimate connection between proton transfer and the redox activity of the thiol group, a principle that applies to the reactivity of this compound.
Intramolecular Rearrangement Mechanisms (e.g., Smiles Rearrangement in Related Derivatives)
While specific studies on the intramolecular rearrangements of this compound itself are not prominent, the structural motifs present in its derivatives could potentially undergo such transformations. The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution reaction. A related rearrangement, the Dimroth rearrangement, involves the isomerization of heterocyclic systems through a process of ring-opening and ring-closure, often catalyzed by acid or base. nih.gov This type of rearrangement is common in nitrogen-containing heterocycles like pyrimidines and triazoles. nih.gov For a derivative of this compound, a Dimroth-type rearrangement could be envisioned if the pyridine ring were to undergo nucleophilic attack, leading to a ring-opened intermediate that could subsequently re-cyclize to form an isomeric heterocycle. The feasibility of such a rearrangement would depend on the specific substituents on the pyridine ring and the reaction conditions employed.
Influence of Electronic and Steric Effects on Reactivity
The reactivity of this compound is governed by the interplay of electronic and steric effects arising from its substituents and the pyridine ring itself. The chlorine atom at the 3-position is an electron-withdrawing group, which will influence the electron density of the pyridine ring and the acidity of the thiol proton. This electronic perturbation can affect the rates and outcomes of reactions such as nucleophilic aromatic substitution and the redox potential of the thiol group. nih.govrsc.org
Spectroscopic and Structural Elucidation of 3 Chloropyridine 4 Thiol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H, ¹³C, and ¹⁵N NMR Characterization
One-dimensional (1D) NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, are fundamental for the initial characterization of 3-Chloropyridine-4-thiol. These spectra provide information on the number and type of hydrogen, carbon, and nitrogen atoms present in the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing chlorine atom and the electron-donating thiol group. The protons adjacent to the nitrogen atom typically appear at a lower field (higher ppm).
¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. The carbon atom bonded to the chlorine (C3) and the carbon atom bonded to the sulfur (C4) would exhibit characteristic chemical shifts. Other carbons in the pyridine ring (C2, C5, C6) would also have unique resonances.
¹⁵N NMR: Nitrogen-15 NMR, while less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen is highly sensitive to substitution on the ring and can be influenced by conjugation effects involving the thiol group. researchgate.net The use of "inverse" detection experiments like HMQC and HSQC has made the acquisition of ¹⁵N data more routine. ipb.pt
Table 1: Predicted NMR Data for this compound This table is illustrative, based on general principles and data from similar structures. Actual experimental values may vary.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | H-2 | 8.0 - 8.5 | Doublet | ~5 |
| H-5 | 7.2 - 7.6 | Doublet | ~5 | |
| H-6 | 8.3 - 8.7 | Singlet | - | |
| ¹³C | C-2 | 148 - 152 | - | - |
| C-3 | 125 - 130 | - | - | |
| C-4 | 140 - 145 | - | - | |
| C-5 | 120 - 125 | - | - | |
| C-6 | 150 - 155 | - | - | |
| ¹⁵N | N-1 | -200 to -100 | - | - |
Advanced Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC, COSY, TOCSY, NOESY)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for elucidating the complete molecular structure by revealing correlations between different nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. numberanalytics.com For this compound, a COSY spectrum would show a cross-peak between the protons at the H-2 and H-5 positions, confirming their connectivity through the nitrogen atom is not a direct coupling path.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to include all protons within a single spin system. ipb.pt In a simple system like 3-chloropyridine (B48278), its utility might be similar to COSY, but it is invaluable for more complex derivatives.
HSQC (Heteronuclear Single Quantum Coherence): This is a powerful technique that correlates the chemical shifts of protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N. wikipedia.orgnumberanalytics.com An ¹H-¹³C HSQC spectrum of this compound would show cross-peaks connecting each proton signal (H-2, H-5, H-6) to its corresponding carbon signal (C-2, C-5, C-6), providing definitive C-H assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and heteronuclei, typically over two to four bonds. numberanalytics.com This is critical for piecing together the molecular skeleton. For instance, the proton at H-2 would show correlations to carbons C-3 and C-4, while the proton at H-5 would correlate to C-3 and C-4, confirming the substitution pattern on the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. numberanalytics.com This is particularly useful for determining stereochemistry and conformation in derivatives.
Table 2: Expected 2D NMR Correlations for this compound
| 2D NMR Experiment | Type of Correlation | Expected Key Correlations | Information Gained |
| COSY | ¹H-¹H (through-bond) | H-2 ↔ H-?, H-5 ↔ H-? (if coupled) | Connectivity of protons in the spin system. |
| HSQC | ¹H-¹³C (one-bond) | H-2 ↔ C-2; H-5 ↔ C-5; H-6 ↔ C-6 | Direct C-H attachments. |
| HMBC | ¹H-¹³C (multiple-bond) | H-2 ↔ C-3, C-4, C-6; H-5 ↔ C-3, C-4 | Connectivity across the molecular skeleton. |
| NOESY | ¹H-¹H (through-space) | Correlations between spatially close protons | 3D structure and conformation of derivatives. |
Mechanistic Insights via Low-Temperature NMR
Low-temperature NMR spectroscopy is a powerful tool for studying reaction mechanisms by slowing down dynamic processes and allowing for the detection of transient intermediates that are unstable at room temperature. For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), low-temperature NMR could be employed to observe the formation and structure of Meisenheimer complexes or other key intermediates. researchgate.net By monitoring the changes in the NMR spectrum as a function of temperature, kinetic and thermodynamic parameters of the reaction can be determined, providing a detailed picture of the reaction pathway. whiterose.ac.uk
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. nih.gov This precision allows for the determination of the exact elemental composition of the parent ion, which is a definitive method for confirming the molecular formula of this compound (C₅H₄ClNS). rsc.org The experimentally determined mass can be compared to the calculated mass for the proposed formula, with a match providing strong evidence for the compound's identity.
Table 3: Predicted HRMS Data for this compound (C₅H₄ClNS)
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | [C₅H₅ClNS]⁺ | 145.9829 |
| [M+Na]⁺ | [C₅H₄ClNSNa]⁺ | 167.9649 |
| [M-H]⁻ | [C₅H₃ClNS]⁻ | 143.9680 |
Data based on theoretical calculations for the most abundant isotopes. uni.lu
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography-Mass Spectrometry combines the separation capabilities of GC with the detection power of MS, making it a "gold standard" for the identification of volatile and semi-volatile compounds. nih.govlancashire.ac.uk In a GC/MS analysis of this compound, the compound would first travel through a GC column, separating it from other components in a mixture. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, shows the molecular ion peak and a series of fragment ion peaks. Analysis of these fragments helps to piece together the structure of the original molecule. rsc.org For thiols, derivatization may be employed to improve chromatographic behavior and sensitivity. nih.govchrom-china.com
Infrared (IR) Spectroscopy
Infrared spectroscopy is a crucial tool for identifying the functional groups within a molecule. For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to the vibrations of the pyridine ring, the carbon-chlorine bond, and the sulfur-hydrogen or carbon-sulfur bonds, depending on the dominant tautomer.
In the thiol form, a weak absorption band for the S-H stretching vibration is anticipated in the region of 2550-2600 cm⁻¹. researchgate.net The presence of this band would be a key indicator of the thiol tautomer. Conversely, the thione form would be characterized by a prominent C=S stretching vibration.
The pyridine ring itself gives rise to several characteristic bands. These include C-H stretching vibrations, typically found above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations, which appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to produce a strong absorption in the fingerprint region, generally between 600 and 800 cm⁻¹.
Based on data from the precursor 3-Chloropyridine nih.govnist.gov, the following table summarizes the expected and observed IR absorption bands.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |
| Pyridine Ring | C-H stretch | 3000 - 3100 | Aromatic C-H stretching. |
| Pyridine Ring | C=C, C=N stretch | 1400 - 1600 | Multiple bands are characteristic of the aromatic ring system. |
| Thiol | S-H stretch | 2550 - 2600 | Weak intensity; indicates the presence of the thiol tautomer. researchgate.net |
| Thione | C=S stretch | 1050 - 1250 | Indicates the presence of the thione tautomer. |
| Chloroalkane | C-Cl stretch | 600 - 800 | Strong absorption. |
X-ray Crystallography and Solid-State Characterization
As of now, a single-crystal X-ray diffraction structure for this compound has not been reported in the primary literature or deposited in crystallographic databases. Therefore, precise bond lengths, bond angles, and solid-state packing information are not available for this specific compound.
However, crystallographic studies on related pyridine-thiol derivatives are instrumental in predicting the solid-state structure of this compound. cdnsciencepub.com A critical aspect of the solid-state characterization of pyridinethiols is the determination of the dominant tautomeric form. In the solid state, many pyridine-thiol compounds exist predominantly as the thione tautomer due to the formation of stable intermolecular hydrogen bonds (N-H···S) and favorable crystal packing energies. cdnsciencepub.com It is highly probable that this compound would crystallize as the 3-chloro-1H-pyridine-4-thione tautomer, forming hydrogen-bonded dimers or chains in the crystal lattice.
Powder X-ray Diffraction (PXRD) would be a valuable technique to characterize the bulk material's crystallinity and phase purity. Studies on complexes containing pyridine-thiol ligands have utilized PXRD to confirm their structures. cdnsciencepub.com
The following table presents expected crystallographic parameters and features, extrapolated from studies on similar molecules like 2-chloropyridine (B119429)/3-chloropyridine hosts and other pyridine-thiol derivatives. acs.org
| Parameter | Expected Feature/Value | Notes |
| Crystal System | Monoclinic or Orthorhombic | Common for pyridine derivatives. |
| Space Group | P2₁/c or similar | Centrosymmetric space groups are common for such structures. |
| Tautomeric Form | Likely 3-chloro-1H-pyridine-4-thione | Expected to be favored in the solid state for hydrogen bonding. |
| Supramolecular Interactions | N-H···S hydrogen bonds | These interactions would likely dominate the crystal packing, forming dimers or catemers. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The chromophore in this compound is the substituted pyridine ring, which can exist as either the pyridinethiol or the pyridinethione tautomer, each having distinct electronic absorption characteristics.
The spectrum is expected to be dominated by π → π* and n → π* transitions. abertay.ac.uk
π → π* Transitions: These are typically high-energy transitions resulting in strong absorption bands, usually found in the shorter wavelength region of the UV spectrum (around 200-300 nm). These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring. Conjugation and substitution can shift the absorption maximum (λmax).
n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the sulfur or nitrogen atom) to a π* antibonding orbital. They are of lower energy and result in weaker absorption bands at longer wavelengths compared to π → π* transitions. The thione tautomer, with its C=S group, is particularly expected to show a distinct n → π* transition.
UV-Vis spectroscopy is also a powerful tool for monitoring reactions involving this compound, such as its reaction with electrophiles at the sulfur atom or its complexation with metal ions. Changes in the absorption spectrum, such as shifts in λmax or changes in molar absorptivity, can be used to track the progress of a reaction and determine its kinetics. For instance, the formation of a metal-thiolate bond would significantly alter the electronic structure and result in a new absorption profile. cdnsciencepub.com
The table below outlines the anticipated electronic transitions for this compound.
| Transition Type | Expected λmax Range (nm) | Associated Functional Group/Moiety |
| π → π | 200 - 300 | Pyridine ring |
| n → π | > 300 | Thione (C=S) group, Nitrogen lone pair |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to study the electronic properties of molecules like 3-Chloropyridine-4-thiol. DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and various thermodynamic properties. mdpi.comnih.gov For instance, studies on similar heterocyclic compounds often use DFT with basis sets like 6-311++G(d,p) or cc-pVQZ to achieve a high level of accuracy. mdpi.comnih.gov
Such calculations for this compound would involve optimizing the molecule's 3D structure to find its lowest energy conformation. From this optimized geometry, a wealth of information can be derived:
Thermodynamic Properties: Calculation of properties such as entropy, heat capacity, and zero-point energy. nih.gov
Vibrational Analysis: Prediction of infrared and Raman spectra, which can be compared with experimental results to confirm the structure. nih.gov
Charge Distribution: Mulliken or Natural Bond Orbital (NBO) population analysis can reveal the partial charges on each atom, indicating charge distribution across the molecule. nih.gov
Tautomeric Stability: DFT can be used to calculate the relative energies of the two tautomeric forms: the thiol form (containing an -SH group) and the thione form (containing a C=S group and an N-H bond). This helps determine which tautomer is more stable under different conditions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and localization of these orbitals are crucial for predicting how a molecule will interact with other species. chem-soc.si
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. Its energy level is related to the molecule's ionization potential, and its location highlights the most probable sites for electrophilic attack (nucleophilic centers). For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the pyridine (B92270) ring's π-system, making these the primary nucleophilic sites. youtube.comnih.gov
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the electron acceptor. Its energy indicates the molecule's electron affinity, and its location points to the most likely sites for nucleophilic attack (electrophilic centers). youtube.com In chloropyridines, the LUMO often has significant density on the carbon atoms of the pyridine ring, particularly the carbon bonded to the electron-withdrawing chlorine atom, making it susceptible to nucleophilic substitution. wuxibiology.com
The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. chem-soc.si FMO analysis is critical for understanding reaction mechanisms and predicting the regioselectivity of chemical reactions. wuxibiology.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the van der Waals surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic reactions. researchgate.netnih.gov The MEP map is color-coded to represent different potential values:
Red: Indicates regions of most negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack. For this compound, these regions would be concentrated around the nitrogen atom of the pyridine ring and the sulfur atom of the thiol group due to their lone pairs of electrons. researchgate.net
Blue: Represents regions of most positive electrostatic potential, which are electron-poor. These are susceptible to nucleophilic attack. The hydrogen atom of the thiol group and potentially the hydrogen atoms on the pyridine ring would exhibit positive potential. researchgate.net
Green/Yellow: Corresponds to regions of near-zero potential.
The MEP map provides a comprehensive picture of the molecule's polarity and its potential for intermolecular interactions, particularly hydrogen bonding. proteopedia.org
Noncovalent Interaction (NCI) Analysis
Noncovalent Interaction (NCI) analysis is a computational method used to identify and visualize weak, noncovalent interactions both within a molecule and between molecules. nih.gov Based on the electron density (ρ) and its reduced density gradient (s), NCI analysis generates 3D plots that reveal the spatial location and nature of these interactions. mdpi.com
The resulting isosurfaces are colored to distinguish between different types of interactions:
Blue: Strong, attractive interactions, such as hydrogen bonds.
Green: Weaker, attractive van der Waals interactions.
Red: Repulsive interactions, such as steric clashes.
For this compound, NCI analysis can be used to study intramolecular hydrogen bonding between the thiol hydrogen and the ring nitrogen, as well as intermolecular interactions in dimers or crystal structures, providing insight into its supramolecular chemistry. nih.govresearchgate.net
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. mdpi.comnih.gov This technique is fundamental in drug discovery for predicting the binding affinity and mode of action of potential inhibitors.
Docking studies involving the 3-chloropyridine (B48278) moiety have shown its strong propensity to bind within specific pockets of protein active sites. nih.gov A notable example is the docking of 3-chloropyridine-based inhibitors into the main protease (Mpro) of SARS-CoV. nih.gov In these simulations, the 3-chloropyridine group consistently occupies the S1 specificity pocket of the enzyme. nih.gov The interactions stabilizing this binding are primarily hydrophobic, but specific hydrogen bonds are also crucial. nih.gov For instance, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor with residues like His163, while the pyridine ring itself forms hydrophobic contacts with residues such as Cys145 and Met165. nih.gov
Below is a table summarizing the typical interactions predicted for a 3-chloropyridine moiety in a protein binding site, based on docking studies with SARS-CoV Mpro. nih.gov
| Interacting Residue | Type of Interaction |
| His41 | Hydrophobic Contact |
| Phe140 | Hydrophobic Contact |
| Leu141 | Hydrophobic Contact |
| Asn142 | Hydrophobic Contact |
| His163 | Hydrogen Bond (with pyridine nitrogen), Hydrophobic |
| His164 | Hydrophobic Contact |
| Met165 | Hydrophobic Contact |
| Glu166 | Hydrophobic Contact |
| Cys145 | Hydrophobic Contact |
These simulations provide a structural basis for understanding the molecule's biological activity and for designing more potent derivatives. nih.govresearchgate.net
Reaction Pathway and Transition State Energetics Prediction
Computational chemistry allows for the detailed exploration of potential chemical reaction pathways and the calculation of their associated energy profiles. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states.
For this compound, this could involve:
Nucleophilic Substitution: Calculating the activation energy for the displacement of the chlorine atom by various nucleophiles. Comparing the transition state energies for attack at different positions can explain the observed regioselectivity. wuxibiology.com
Pyridyne Formation: Investigating the energetics of forming a highly reactive 3,4-pyridyne intermediate from 3-chloropyridine precursors, a process that involves elimination and can lead to novel functionalizations. nih.gov
Tautomerization: Modeling the reaction pathway for the interconversion between the thiol and thione tautomers, including the energy barrier for this process.
Synthesis Pathway Analysis: Proposing and evaluating the feasibility of synthetic routes, such as the sulfonation of this compound, by calculating the thermodynamics and kinetics of each step. vulcanchem.com
These calculations provide quantitative insights into reaction mechanisms and product distributions, guiding synthetic efforts. researchgate.net
Conformational Analysis Studies
Conformational analysis involves identifying all possible spatial arrangements (conformers) of a molecule and determining their relative stabilities. Even for a relatively rigid molecule like this compound, different conformations can arise from the rotation around single bonds, such as the C-S bond, and the orientation of the thiol hydrogen.
Theoretical conformational analysis uses quantum chemical methods to:
Scan the Potential Energy Surface: Systematically rotate specific bonds and calculate the energy at each step to map out the energy landscape. ethz.ch
Identify Energy Minima: Locate the low-energy conformations that correspond to stable conformers. ethz.ch
Determine Rotational Barriers: Calculate the energy of the transition states between conformers, which reveals the energy required for interconversion. ethz.ch
A key aspect for this compound is the analysis of its two main tautomers, the thiol and thione forms. Computational studies can predict which tautomer is energetically favored in the gas phase and in different solvents. The results of these studies are crucial for understanding the molecule's structure-property relationships and its behavior in different chemical environments.
Applications of 3 Chloropyridine 4 Thiol in Organic Synthesis
Role as a Versatile Building Block for Complex Organic Molecules
3-Chloropyridine-4-thiol serves as a versatile building block in the synthesis of more complex organic molecules. The presence of both a chlorine atom and a thiol group on the pyridine (B92270) ring allows for a range of chemical transformations. The chlorine atom is susceptible to nucleophilic substitution reactions, enabling the introduction of various functional groups at the 3-position of the pyridine ring. This reactivity is a key feature that synthetic chemists exploit to construct elaborate molecular architectures.
The thiol group (-SH) further enhances the compound's versatility. It can participate in a variety of reactions, including oxidation to form disulfides or sulfonic acids, and can also be a site for alkylation or acylation. This dual reactivity of the chloro and thiol substituents makes this compound a bifunctional reagent, capable of undergoing sequential or, in some cases, simultaneous reactions to build molecular complexity efficiently. The ability to selectively functionalize either the carbon-chlorine bond or the sulfur-hydrogen bond provides chemists with a powerful tool for the strategic assembly of complex target molecules.
Synthesis of Sulfur-Containing Heterocyclic Systems (e.g., Benzothienopyridine Frameworks, Thiadiazoles)
The inherent structure of this compound, containing both sulfur and a reactive halogen, makes it an ideal precursor for the synthesis of various sulfur-containing heterocyclic systems. sioc-journal.cnresearchgate.net These heterocycles are of significant interest due to their presence in numerous biologically active compounds and materials science applications.
One notable application is in the construction of the benzothienopyridine framework. The thiol group can react with a suitable ortho-functionalized benzene (B151609) derivative, leading to the formation of a fused ring system. This approach provides a direct route to this important tricyclic scaffold.
Furthermore, this compound can be utilized in the synthesis of thiadiazoles . Thiadiazoles are a class of five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. connectjournals.com The thiol group of this compound can serve as the sulfur source in cyclization reactions with appropriate nitrogen-containing reagents to form the thiadiazole ring. mdpi.comgoogle.com For instance, reaction with hydrazonoyl halides in the presence of a base can lead to the formation of substituted 1,3,4-thiadiazole (B1197879) derivatives. researchgate.net The specific reaction conditions and the nature of the other reactants determine the final structure of the resulting thiadiazole.
The synthesis of these sulfur-containing heterocycles highlights the importance of this compound as a key intermediate. The ability to readily form C-S bonds and participate in cyclization reactions is a testament to its utility in heterocyclic chemistry. sioc-journal.cn
Preparation of Polysubstituted Pyridine Derivatives
The reactivity of this compound allows for the straightforward preparation of a wide array of polysubstituted pyridine derivatives. rsc.org The chlorine atom at the 3-position can be displaced by various nucleophiles through nucleophilic aromatic substitution reactions. This allows for the introduction of diverse substituents, including amines, alkoxides, and other carbon-based nucleophiles.
Moreover, the thiol group at the 4-position can be readily modified. For example, it can be alkylated to form thioethers or oxidized to sulfonic acids, further increasing the diversity of accessible pyridine derivatives. This dual functionalization capability enables the synthesis of pyridines with substitution patterns that might be challenging to achieve through other synthetic routes.
Recent advancements in synthetic methodologies, such as multicomponent reactions and the use of nanocatalysts, have further expanded the scope of polysubstituted pyridines that can be synthesized. rsc.org These methods often offer high efficiency and atom economy, making the synthesis of complex pyridine structures more accessible. rsc.org The strategic functionalization of precursors like this compound is central to these modern synthetic approaches. nih.gov
Intermediates in the Synthesis of Pharmaceutical Precursors (e.g., Paroxetine analogs)
This compound and its derivatives have emerged as crucial intermediates in the synthesis of precursors for pharmaceutically active molecules. nih.govrsc.org A significant example is their application in the synthesis of analogs of Paroxetine, a well-known antidepressant. nih.govresearchgate.netrsc.org
The synthesis often involves a regioselective difunctionalization of a 3-chloropyridine (B48278) derivative. nih.govrsc.orgresearchgate.net In a reported method, a related 2-thio-derivative of 3-chloropyridine undergoes regioselective lithiation followed by treatment with an arylmagnesium halide. nih.govrsc.org This process generates a 3,4-pyridyne intermediate, which then reacts with the Grignard reagent to introduce a substituent at the 4-position. A subsequent electrophilic quench at the 3-position leads to the formation of a 2,3,4-trisubstituted pyridine. nih.govrsc.orgresearchgate.net This trisubstituted pyridine serves as a key intermediate that can be further elaborated to construct the core structure of Paroxetine analogs. nih.govresearchgate.netrsc.org
The ability to precisely control the introduction of substituents around the pyridine ring is critical for accessing these complex pharmaceutical targets. The unique reactivity of 3-chloropyridine derivatives, including those with a thiol or thioether at a neighboring position, provides a powerful platform for the efficient and regioselective synthesis of these important precursors. nih.govrsc.orgresearchgate.netuni-muenchen.de
Broader Research Applications of 3 Chloropyridine 4 Thiol and Its Derivatives
Materials Science Applications
The dual functionality of 3-Chloropyridine-4-thiol and its derivatives allows for their integration into various materials, imparting specific chemical properties. The thiol group is particularly useful for anchoring the molecule to surfaces or for participating in polymerization reactions, while the chloro- group offers a site for further synthetic modification.
In the realm of polymer science, pyridine (B92270) derivatives like 3-chloropyridine (B48278) have been studied for their influence on redox reactions and polymerization processes. For instance, research has shown that pyridine bases can facilitate the oxidative coupling of dimercapto-thiadiazole monomers to form disulfide-containing polymers. acs.org This is achieved by mediating proton-transfer steps, which lowers the potential required for oxidative polymerization. acs.org
Furthermore, thiol-functional groups are integral to the synthesis of advanced polymer nanoparticles. Aerosol photopolymerization, which utilizes thiol-ene chemistry, can produce spherical polymer nanoparticles with reactive thiol (–SH) groups on their surface. nih.gov These functional nanoparticles serve as platforms for post-synthesis modification. Research has successfully demonstrated the synthesis of silver-poly(thio-ether) hybrid nanospheres using this method, where the thiol groups are available for further reactions, such as bioconjugation. nih.gov The ability to create such functional materials opens up applications in catalysis and the development of specialized coatings. For example, the thiol group can be used to anchor metal nanoparticles onto mesoporous supports, enhancing mass transfer in catalytic reactions like Suzuki-Miyaura couplings.
| Application Area | Role of this compound Derivative | Key Research Finding | Reference |
|---|---|---|---|
| Polymer Synthesis | Proton-transfer mediator | Facilitates oxidative polymerization of monomers by lowering the required redox potentials. | acs.org |
| Functional Nanoparticles | Surface functionalization | Enables the creation of polymer nanoparticles with reactive thiol groups for subsequent chemical modifications. | nih.gov |
| Hybrid Nanomaterials | Component in hybrid structures | Used to create silver-poly(thio-ether) hybrid nanospheres via aerosol photopolymerization. | nih.gov |
| Heterogeneous Catalysis | Anchoring group for catalysts | The thiol group can immobilize metal nanoparticles onto porous supports, improving catalytic efficiency. |
Coordination Chemistry and Metal Complexes
Pyridine thiols are highly effective ligands in coordination chemistry due to the presence of both a soft donor (sulfur) and a borderline donor (nitrogen). This allows them to form stable complexes with a wide range of transition metals.
This compound is a valuable precursor in the design of more complex ligands. The chlorine atom can be displaced through nucleophilic substitution, while the thiol group can be deprotonated to form a thiolate that readily coordinates to metal centers. This synthetic versatility allows researchers to create tailored ligands for specific applications. For example, the reaction of 3-chloropyridine with trimethylplatinum(IV) iodide precursors leads to the formation of mononuclear and dinuclear platinum complexes. researchgate.net Similarly, derivatives are used to synthesize new thiourea (B124793) ligands and their subsequent transition metal complexes with cobalt(II), nickel(II), and copper(II). ksu.edu.tr
A fundamental aspect of the coordination chemistry of pyridine thiols is the nature of the metal-ligand bond. Extensive spectroscopic and structural studies have confirmed that in complexes with pyridine thiols, the metal ion consistently binds to the sulfur atom rather than the pyridine nitrogen. cdnsciencepub.comresearchgate.net Thiolates (RS⁻) are classified as soft Lewis bases and thus form strong bonds with soft Lewis acid metal centers, such as Pt(II), Cd(II), and Hg(II). wikipedia.org The resulting metal-sulfur bond is a primary feature in the structure and reactivity of these complexes. cdnsciencepub.comresearchgate.net
The coordination geometry of metal complexes containing pyridine thiol ligands is highly dependent on the identity and oxidation state of the central metal ion. cdnsciencepub.comresearchgate.net X-ray powder diffraction, in conjunction with spectroscopic and magnetic data, has been used to identify the structures of these complexes.
Tetrahedral Geometry: Metals such as Cobalt(II), Zinc(II), and Cadmium(II) typically form complexes with a tetrahedral arrangement of ligands. cdnsciencepub.comresearchgate.net
Square Planar Geometry: Metals that favor a d⁸ electron configuration, like Nickel(II) and Platinum(II), form complexes with a square planar geometry. cdnsciencepub.comresearchgate.net
This variation in geometry influences the physical and chemical properties of the complexes, including their electronic spectra and magnetic behavior.
The electronic spectra of metal-thiolate complexes are often characterized by intense absorptions known as ligand-to-metal charge transfer (LMCT) bands. In the case of pyridine thiol complexes, these are specifically identified as sulfur-to-metal charge transfer (SMCT) transitions. cdnsciencepub.comresearchgate.net These transitions, where an electron is excited from a sulfur-based orbital to a metal-based orbital, provide valuable information about the electronic structure of the complex. The energy of the SMCT band can be used to determine the optical electronegativity of the ligand, which for pyridine thiols is approximately 2.4. cdnsciencepub.comresearchgate.net In some biomimetic iron-thiolate systems, sulfinate-to-iron(III) charge-transfer bands have also been identified through resonance Raman spectroscopy. nih.gov
| Property | Description | Example Metal Ions | Reference |
|---|---|---|---|
| Bonding Site | Coordination occurs exclusively through the soft sulfur atom. | Co(II), Ni(II), Zn(II), Cd(II), Pt(II) | cdnsciencepub.comresearchgate.net |
| Coordination Geometry | Varies with the metal ion; tetrahedral or square planar are common. | Co(II) (Tetrahedral), Ni(II) (Square Planar) | cdnsciencepub.comresearchgate.net |
| Electronic Transitions | Characterized by intense sulfur-to-metal charge transfer (SMCT) bands in the electronic spectrum. | Co(II), Ni(II), Zn(II), Cd(II) | cdnsciencepub.comresearchgate.net |
Biochemical Research and Bio-conjugation Strategies
The thiol group is a key functional group in biochemical research due to its unique reactivity, particularly its ability to form covalent bonds with specific residues on proteins. This compound and its derivatives are explored in this context for their potential as biochemical probes and for bioconjugation.
The thiol group of cysteine is a primary target for site-selective chemical modification of proteins because of its high nucleophilicity and relatively low abundance. nih.govthno.org Bioconjugation strategies often exploit the reaction of thiols with electrophiles like maleimides in Michael-type additions to form stable carbon-sulfur bonds under mild, physiological conditions. mdpi.com Derivatives of this compound can be designed as thiol-reactive reagents for such purposes.
Beyond general thiol reactivity, the chloropyridine scaffold itself has been identified as a promising moiety for specific protein interactions. Molecular docking studies have shown that 3-chloropyridine moieties have a strong tendency to bind within the S1 specificity pocket of the SARS-CoV Mpro enzyme, a key target in antiviral research. nih.gov This suggests that derivatives of this compound could be developed as covalent inhibitors, where the thiol group forms a covalent bond with a nearby cysteine residue (e.g., Cys145) after the chloropyridine portion guides the molecule to the active site. nih.gov This dual-functionality makes these compounds interesting candidates for developing chemical probes and targeted therapeutic agents. evitachem.com
Selective Covalent Protein Modification (based on related halopyridines)
The principle of using halopyridines for selective covalent protein modification is based on a concept known as "switchable electrophilicity". nih.govresearchgate.netresearchgate.net Research on related compounds, such as 4-halopyridines, has shown that they can act as tunable and selective covalent modifiers for proteins, particularly targeting cysteine residues. nih.govnih.gov These molecules function as quiescent affinity labels, meaning they have a baseline reactivity that can be significantly "switched on" or enhanced under specific conditions. nih.gov
The mechanism hinges on the protonation of the pyridine ring's nitrogen atom. In its neutral state, a compound like 4-chloropyridine (B1293800) exhibits modest reactivity. However, when the pyridine nitrogen is protonated, it creates a positively charged pyridinium (B92312) ion. This positive charge dramatically increases the electrophilicity of the carbon atom bonded to the halogen, making it highly susceptible to nucleophilic attack by residues like the active site cysteine of an enzyme. nih.govresearchgate.net This "switching" can be catalyzed by the local microenvironment of a protein's active site, for example, by a nearby acidic residue like aspartate, which can stabilize the protonated form of the pyridine. nih.gov This strategy allows for the development of covalent modifiers that are relatively inert in the general biological milieu but become highly reactive only when bound to their specific protein target, thus ensuring high selectivity and minimizing off-target effects. nih.govresearchgate.net
Reactivity with Biological Thiols and Amino Acids
The reactivity of halopyridines with biological nucleophiles, particularly thiols and specific amino acids, is central to their function as covalent modifiers. Studies comparing 4-chloropyridine with standard protein-modifying reagents have provided a quantitative understanding of this reactivity. nih.govnih.gov
In its non-protonated form, 4-chloropyridine's reactivity with the biological thiol glutathione (B108866) (GSH) is comparable to that of acrylamide. nih.gov However, upon protonation (or methylation, which mimics the protonated state), its reactivity is dramatically enhanced by approximately 4,500-fold, reaching a level similar to that of the highly reactive reagent iodoacetamide. nih.gov This "switched-on" state is particularly reactive towards cysteine, while showing minimal reactivity with other free amino acids at physiological pH. nih.gov This high degree of selectivity for thiols, especially cysteine, is a key feature for its application in targeting specific protein residues. nih.gov
| Reagent | Relative Reactivity (Resting State) | Relative Reactivity (Activated State) | Primary Target |
| 4-Chloropyridine | Similar to Acrylamide nih.gov | ~4500-fold increase; similar to Iodoacetamide nih.gov | Cysteine nih.gov |
| Acrylamide | Baseline nih.gov | N/A | Cysteine |
| Iodoacetamide | High nih.gov | N/A | Cysteine, Histidine |
| N-ethylmaleimide | Very High nih.gov | N/A | Cysteine |
This table illustrates the tunable reactivity of 4-chloropyridine, a principle applicable to related halopyridines.
Development of Fluorescent Probes for Biothiol Detection (via derivatives)
Derivatives of molecules like this compound are promising candidates for the development of fluorescent probes designed for the selective detection of biothiols. rsc.orgmdpi.com Biothiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) are crucial for cellular functions and maintaining redox homeostasis. mdpi.comrsc.orgmagtech.com.cn Fluorescent probes provide a non-invasive way to visualize and quantify these molecules in living systems with high sensitivity and spatiotemporal resolution. mdpi.commagtech.com.cn
The design of such probes often relies on specific chemical reactions that trigger a change in the fluorescence of a reporter molecule (a fluorophore). rsc.orgnih.gov Common strategies include:
Michael Addition: Many probes utilize an acrylate (B77674) or related Michael acceptor. The addition of a biothiol to the acceptor disrupts a quenching pathway or alters the electronic properties of the fluorophore, leading to a "turn-on" fluorescence signal. nih.gov
Nucleophilic Aromatic Substitution (SNAr): A fluorophore can be functionalized with a good leaving group (like a halogen) on an electron-deficient aromatic ring. Reaction with a biothiol displaces the leaving group, causing a significant change in fluorescence. rsc.org
Cleavage/Cyclization Reactions: Some probes are designed to undergo a specific cleavage or an addition-cyclization reaction exclusively with a particular biothiol, which unmasks a fluorescent molecule. rsc.orgnih.gov
A derivative of this compound could be engineered into such a probe. For instance, the thiol group could be linked to a fluorophore through a self-immolative linker, with the chloro-pyridine moiety acting as the reactive site for biothiol attack. Alternatively, the chlorine atom could be the reactive site for an SNAr reaction with a biothiol, while a fluorophore is attached elsewhere on the pyridine ring.
Catalytic Roles (as an additive or ligand in chemical transformations)
Beyond its applications in chemical biology, the structure of this compound lends itself to roles in synthetic chemistry, particularly in catalysis, where it can function as either a ligand that coordinates to a metal center or as a reactive additive.
The pyridine nitrogen and the thiol sulfur atoms in this compound are both potential coordination sites for transition metals, making it a candidate for use as a ligand in catalysis. Related chloropyridine compounds have been successfully incorporated into palladium-based catalysts. nih.govacs.org For example, PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as 1,3-bis(2,6-diisopropylphenyl)imidazolidenepalladium(II) dichloride, are effective catalysts for cross-coupling reactions like arylthiolation. acs.org In these complexes, the chloropyridine acts as a labile ligand that stabilizes the metal precatalyst but can be easily displaced to initiate the catalytic cycle. nih.gov The presence of both a "soft" sulfur donor and a "harder" nitrogen donor in this compound could allow for unique coordination modes or catalytic activities.
Structure Activity Relationship Sar Studies of 3 Chloropyridine 4 Thiol Derivatives
Correlating Structural Modifications with In Vitro Biological Activity Profiles
SAR studies on derivatives of 3-chloropyridine-4-thiol have revealed that even minor chemical alterations can significantly impact their in vitro potency against various cancer cell lines. The core structure, which combines a pyridine (B92270) ring with a reactive thiol group and a chloro-substituent, offers multiple points for modification.
One common strategy involves the hybridization of the pyridine scaffold with other heterocyclic systems, such as 1,3,4-oxadiazole (B1194373). In a series of 2-chloropyridine (B119429) derivatives bearing a 1,3,4-oxadiazole moiety, the nature of the substituent at the 5-position of the oxadiazole ring was found to be crucial for antiproliferative activity against the SGC-7901 gastric cancer cell line. acs.org For instance, a derivative featuring a 2-hydroxy-4-methoxy phenyl ring at this position (Compound 6o) exhibited the most potent telomerase inhibitory activity, with an IC₅₀ value of 2.3 ± 0.07 μM. acs.org This activity was comparable to the positive control, ethidium (B1194527) bromide. acs.org In another study, integrating pyridine and 1,3,4-oxadiazole via a thioether linker yielded compounds with significant cytotoxicity against A549 lung cancer cells. nih.gov The derivative with a 3,5-dichloro substitution on the terminal phenyl ring (Compound 5k) showed the highest activity, with an IC₅₀ of 6.99 ± 3.15 μM. nih.gov This suggests that halogen substitutions and their positions are key determinants of potency. nih.gov
Modification of the pyridine ring itself, as seen in 3,4-dihydropyridine-2(1H)-thiones, also yields important SAR insights. A study on these analogs found that introducing a thiophene (B33073) ring at the C5 position of the dihydropyridine (B1217469) thione core resulted in the most effective compound against melanoma (A375) and ovarian cancer (SK-OV-3) cell lines, with IC₅₀ values of 1.71 ± 0.58 µM and 1.67 ± 1.47 µM, respectively. mdpi.com Furthermore, derivatives with an -NH group were generally more potent than their N-methylated counterparts. mdpi.com
The following tables summarize the in vitro activity of selected this compound derivatives, illustrating the impact of structural changes on their anticancer efficacy.
Table 1: In Vitro Anticancer Activity of Pyridine-Oxadiazole Hybrids
| Compound | Structural Modification | Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| Compound 6o | 2-chloropyridine with 1,3,4-oxadiazole and 2-hydroxy-4-methoxy phenyl ring | SGC-7901 (Gastric) | 2.3 ± 0.07 |
| Compound 5k | Pyridine-oxadiazole hybrid with 3,5-dichloro phenyl substitution | A549 (Lung) | 6.99 ± 3.15 |
| Compound 18 | 5-pyridyl-1,3,4-oxadiazole derivative | MCF-7 (Breast) | 0.010 |
| Compound 22 | 5-pyridyl-1,3,4-oxadiazole derivative | MCF-7 (Breast) | 0.012 |
Table 2: In Vitro Anticancer Activity of 3,4-Dihydropyridine-2(1H)-thione Derivatives
| Compound | Structural Modification | Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| S22 | Thiophene ring at C5 | A375 (Melanoma) | 1.71 ± 0.58 |
| S22 | Thiophene ring at C5 | SK-OV-3 (Ovarian) | 1.67 ± 1.47 |
| S1 | Parent pyridine analogue | A375 (Melanoma) | 4.33 ± 1.00 |
Mechanisms of Action at the Cellular and Molecular Level
Derivatives of this compound exert their biological effects through various mechanisms at the cellular and molecular levels, primarily centered on the inhibition of critical proteins and disruption of essential cellular processes.
Tubulin Polymerization Inhibition and Cell Cycle Arrest
A significant mechanism for several pyridine-thiol derivatives is the disruption of microtubule dynamics. Certain 3,4-dihydropyridine-2(1H)-thione derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site. mdpi.com This interference with microtubule formation leads to a defective mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis. mdpi.com Novel pyridine hybrids have also demonstrated potent tubulin polymerization inhibitory activity, with one pyrano-pyridine hybrid (Compound 3b) showing an IC₅₀ of 4.03 µM in a tubulin polymerization assay. nih.gov
Enzyme Inhibition
The this compound scaffold has proven to be a versatile template for designing potent enzyme inhibitors.
Telomerase Inhibition: Telomerase is an enzyme crucial for maintaining telomere length and is a prime target in cancer therapy. Several 2-chloropyridine derivatives incorporating a 1,3,4-oxadiazole moiety have been identified as effective telomerase inhibitors. acs.orgbiointerfaceresearch.com Compound 6o, for example, showed significant telomerase inhibition with an IC₅₀ of 2.3 µM. acs.org Molecular docking studies suggest these compounds bind to the active site of telomerase, interfering with its function. acs.org
Kinase Inhibition: The mitogen-activated protein kinase (MAPK) pathway is often dysregulated in cancer. Molecular modeling suggests that certain 1,2,4-triazole-3-thione hydrazone derivatives containing a 5-chloropyridine moiety may inhibit BRAF and MEK serine–threonine protein kinases, key components of this pathway. Current time information in Bangalore, IN.
Cysteine Protease Inhibition: The thiol group of these derivatives can form covalent bonds with cysteine residues in enzyme active sites. This property has been exploited to design inhibitors for deubiquitinating enzymes (DUBs), a class of cysteine proteases. ontosight.aiacs.org For example, this compound has been used as a reactant to synthesize inhibitors of USP7, a DUB implicated in cancer progression. acs.org Similarly, it has been used to create inhibitors for SHP2, a protein tyrosine phosphatase. nih.gov
Other Enzymes: Derivatives have also been investigated as inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes critical for nucleotide synthesis and cell proliferation. researchgate.net
Investigation of Bioisosteric Replacements for the Thiol Moiety
Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, the thiol (-SH) group is a primary target for such replacement.
The difluoromethyl group (-CF₂H) has been identified as an excellent bioisostere for the thiol group. ontosight.ainih.govresearchgate.net This is because the CF₂H group can act as a "lipophilic hydrogen bond donor," mimicking the hydrogen-bonding capability of the thiol group while potentially enhancing membrane permeability and metabolic stability. ontosight.airesearchgate.netrsc.org The highly polarized C-H bond in the CF₂H group allows it to form hydrogen bonds with biological targets, a critical interaction often provided by the thiol proton. rsc.org Studies have shown that the CF₂H group acts as a hydrogen bond donor on a scale similar to thiophenol. acs.org This replacement can lead to improved pharmacokinetic profiles by blocking a site of potential metabolism (oxidation of the thiol). nih.gov
While direct examples of a 3-chloro-4-(difluoromethyl)pyridine (B1427233) in these specific SAR studies are not detailed, the broader use of fluorinated groups is well-documented. For instance, trifluoromethylpyridine derivatives have been synthesized and show significant biological activity, highlighting the value of fluorination in modulating the electronic properties and bioactivity of the pyridine ring. sioc-journal.cnrsc.org The replacement of a thiol with a difluoromethyl group represents a rational design strategy to create novel analogs with potentially superior drug-like properties. nih.gov
Molecular Hybridization Approaches in Drug Design
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (bioactive moieties) to create a single hybrid molecule. nih.gov This approach aims to produce compounds with improved affinity, better selectivity, a dual mode of action, or reduced side effects. The this compound scaffold is an ideal candidate for this approach.
A prominent example is the hybridization of the pyridine core with the 1,3,4-oxadiazole ring. acs.orgnih.govnanobioletters.com The 1,3,4-oxadiazole ring is a well-established pharmacophore known for a wide range of biological activities, including anticancer effects. mdpi.com It is also considered a bioisostere of amide and ester groups, capable of participating in hydrogen bonding interactions. jst.go.jp By combining the pyridine and oxadiazole moieties, often through a flexible linker like a thioether (-S-), researchers have developed potent anticancer agents. nih.gov For example, a series of pyridine-based 1,3,4-oxadiazole derivatives showed significant cytotoxicity against A549 lung cancer cells, with the hybrid structure allowing for fine-tuning of activity through substitutions on a terminal phenyl ring. nih.gov This strategy has led to compounds with IC₅₀ values in the low micromolar range against various cancer cell lines. acs.orgnanobioletters.com
Other heterocyclic systems have also been hybridized with the pyridine core:
Pyridine-Thiazole Hybrids: Novel molecules combining pyridine and thiazole (B1198619) have demonstrated high antiproliferative activity. One such hybrid showed a potent IC₅₀ of 0.57 µM in HL-60 leukemia cells while being significantly less toxic to normal cells, indicating a promising therapeutic window. mdpi.com
Pyridine-Furan/Thiophene Hybrids: The incorporation of furan (B31954) or thiophene rings into a pyridine structure is another successful hybridization strategy aimed at producing new anticancer compounds. researchgate.net
This approach leverages the distinct biological activities and binding properties of each pharmacophore to create a synergistic effect within the new hybrid molecule.
Comparative and Analogous Chemistry of Pyridine Thiols
Comparison with Isomeric Chloropyridine Thiols (e.g., 2-Chloropyridine-4-thiol)
The reactivity and properties of chloropyridine thiols are significantly influenced by the relative positions of the chlorine atom and the thiol group on the pyridine (B92270) ring. A comparison between 3-Chloropyridine-4-thiol and its isomer, 2-Chloropyridine-4-thiol (B8969), highlights these differences.
The synthesis of these isomers often starts from the corresponding chloropyridines. For instance, 2-chloropyridine (B119429) can be synthesized by the chlorination of 2-hydroxypyridine (B17775) with phosphoryl chloride or through the direct chlorination of pyridine, which may also yield 2,6-dichloropyridine. wikipedia.orgchempanda.com The synthesis of 3-chloropyridine (B48278) can be achieved by reacting pyrrole (B145914) with dichlorocarbene, leading to a ring expansion. chempanda.com Once the chloropyridine precursor is obtained, the thiol group can be introduced. For example, 2-chloropyridine-4-thiol can be synthesized from 2-chloro-4-(chloromethyl)pyridine (B11194) through reaction with thiourea (B124793).
In terms of reactivity, the chlorine atom in 2-chloropyridine-4-thiol is susceptible to nucleophilic substitution. wikipedia.org This is because the nitrogen atom in the pyridine ring can stabilize the negative charge that develops in the transition state of an addition-elimination mechanism. msu.edu Halogens at the 2- and 4-positions of the pyridine ring are generally more readily displaced by nucleophiles compared to a halogen at the 3-position. abertay.ac.uk Consequently, 2-chloropyridine-4-thiol is more reactive towards nucleophilic substitution at the chlorine-bearing carbon than this compound.
The thiol group in both isomers can be oxidized to form disulfides or sulfonic acids. Both isomers also exist in tautomeric forms, with the thiol form (-SH) in equilibrium with the thione form (=S). nih.govuni.lu The exact position of this equilibrium can be influenced by the solvent and the substitution pattern on the ring. researchgate.netresearchgate.net
Table 1: Comparison of Isomeric Chloropyridine Thiols
| Property | 2-Chloropyridine-4-thiol | This compound |
| Molecular Formula | C5H4ClNS nih.gov | C5H4ClNS uni.lu |
| Molecular Weight | 145.61 g/mol nih.gov | 145.61 g/mol |
| Reactivity of Chlorine | More susceptible to nucleophilic substitution wikipedia.orgmsu.eduabertay.ac.uk | Less susceptible to nucleophilic substitution abertay.ac.uk |
| Thiol Group Reactivity | Can be oxidized to disulfides or sulfonic acids | Can be oxidized |
| Tautomerism | Exists as thiol-thione tautomers nih.gov | Exists as thiol-thione tautomers uni.lu |
Analysis of Reactivity Differences with Non-Chlorinated Pyridine Thiols
The presence of a chlorine atom on the pyridine ring significantly alters the reactivity of the thiol group compared to non-chlorinated pyridine thiols, such as pyridine-4-thiol (B7777008). The chlorine atom is an electron-withdrawing group, which influences the electronic properties of the entire molecule.
The electron-withdrawing nature of the chlorine atom decreases the electron density on the pyridine ring and, consequently, on the sulfur atom of the thiol group. This reduction in electron density makes the thiol group in this compound less nucleophilic than the thiol group in pyridine-4-thiol.
Furthermore, the acidity of the thiol proton is affected. The electron-withdrawing chlorine atom stabilizes the thiolate anion (formed upon deprotonation), making this compound a stronger acid than pyridine-4-thiol.
In reactions where the pyridine thiol acts as a nucleophile, such as in the formation of thioethers, the less nucleophilic nature of this compound would result in a slower reaction rate compared to pyridine-4-thiol under similar conditions.
Impact of Halogen Position on Reactivity and Electronic Properties
The position of the halogen atom on the pyridine ring has a profound impact on the molecule's reactivity and electronic properties. yu.edu.jo The electronegative nitrogen atom in the pyridine ring already creates an uneven distribution of electron density, with the 2-, 4-, and 6-positions being more electron-deficient than the 3- and 5-positions. tandfonline.com
A halogen at the 2- or 4-position further enhances the electrophilicity of these positions, making them more susceptible to nucleophilic attack. msu.eduabertay.ac.uk This is due to the ability of the nitrogen atom to stabilize the intermediate formed during nucleophilic aromatic substitution. msu.edu In contrast, a halogen at the 3-position, as in this compound, is less readily displaced because the nitrogen atom cannot effectively stabilize the intermediate. abertay.ac.uk
The thione-thiol tautomerism is also influenced by the electronic effects of substituents. researchgate.netresearchgate.net The presence and position of a halogen can shift the equilibrium towards either the thione or the thiol form, which can have significant implications for the compound's reactivity and biological activity. researchgate.netwikipedia.org
Structural Homologs and Their Functional Divergence
Structural homologs of this compound, which include other substituted pyridine thiols, exhibit a wide range of functional divergence based on the nature and position of their substituents. These modifications can lead to compounds with applications in pharmaceuticals, agrochemicals, and materials science. chempanda.com
For example, the introduction of an amino group, as in 3-amino-5-chloropyridine-2-thiol, creates a molecule with different hydrogen-bonding capabilities and potential for further functionalization. The position of the amino group is crucial; for instance, a 2-amino group can have a different electronic influence compared to a 3-amino group. The Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution, is observed in certain aminopyridine thiol derivatives, and the rate of this rearrangement is influenced by the presence and position of halogen atoms. jst.go.jp
The development of complex molecules for specific applications often involves the use of substituted pyridine thiols as building blocks. For instance, derivatives of 2-amino-3-chloropyridin-4-yl-thio have been investigated as inhibitors for treating cancer. google.com Similarly, other functionalized pyridines are precursors to a variety of biologically active compounds, including antibiotics and CNS medications. chempanda.com
The synthesis of highly substituted pyridines can be achieved through methods like the generation of pyridyne intermediates, where the regioselectivity of nucleophilic addition is controlled by substituents already present on the ring. rsc.orgnih.gov This allows for the creation of a diverse library of functionalized pyridines with tailored properties.
Future Research Perspectives and Emerging Challenges
Development of More Sustainable and Efficient Synthetic Methodologies
The development of environmentally friendly and efficient methods for the synthesis of 3-chloropyridine-4-thiol and its derivatives is a key area of future research. Current synthetic routes often involve harsh reaction conditions, hazardous reagents, and generate significant waste.
Future efforts will likely focus on:
Green Solvents and Catalysts: Exploring the use of water and other green solvents in synthetic protocols. nih.gov For instance, ultrasound-assisted synthesis in aqueous media has shown promise for other sulfur-containing heterocycles. nih.gov The development of novel catalysts, such as polymer-supported catalysts, could also enhance efficiency and recyclability. nih.gov
Flow Chemistry: Continuous flow setups offer advantages in terms of safety, reproducibility, and scalability. nih.govresearchgate.net Adapting existing syntheses or developing new ones for flow reactors could lead to more efficient and controlled production of this compound and its derivatives. nih.govresearchgate.net
Alternative Thiol Sources: Moving away from foul-smelling and air-sensitive thiols is a significant goal. The use of odorless and stable thiol surrogates, such as xanthates, presents a promising avenue for greener and more practical syntheses. mdpi.com
One-Pot Reactions: Designing multi-component, one-pot reactions can significantly improve efficiency by reducing the number of purification steps and minimizing waste. nih.govresearchgate.net
A comparative look at different synthetic approaches for pyridine (B92270) thiols reveals a trend towards milder and more efficient conditions.
| Method | Reagents | Advantages | Disadvantages |
| Classical Methods | POCl₃, SO₂Cl₂ | Established procedures | Harsh conditions, environmental concerns tandfonline.com |
| Chichibabin Synthesis | Aldehydes, ammonia | Forms the pyridine ring | Not specific for thiol derivatives ijpsonline.com |
| Nucleophilic Substitution | Halopyridines, thiolating agents | Good for introducing the thiol group | Reactivity can be an issue beilstein-journals.orgresearchgate.net |
| Green Approaches | Ultrasound, water as solvent | Environmentally friendly | May require specialized equipment nih.gov |
Exploration of Novel Reactivity Pathways for Diversification
The presence of multiple reactive sites in this compound—the pyridine nitrogen, the thiol group, and the chlorine atom—offers a rich landscape for exploring novel reactivity and creating diverse molecular architectures.
Future research in this area could involve:
Pyridyne Intermediates: The generation of 3,4-pyridyne intermediates from 3-chloropyridines opens up possibilities for regioselective difunctionalization. nih.govresearchgate.net This allows for the introduction of two different functional groups in a single process, leading to complex, polysubstituted pyridines. nih.govresearchgate.net
Controlled Nucleophilic Substitution: While nucleophilic substitution at the 4-position is known, developing methods for selective substitution at either the chlorine or thiol position would greatly enhance synthetic utility. beilstein-journals.orgresearchgate.netuoanbar.edu.iq The reactivity of halopyridines towards nucleophiles is highly dependent on the position of the halogen. uoanbar.edu.iq
Metal-Catalyzed Cross-Coupling Reactions: Utilizing the chlorine atom in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) would enable the introduction of a wide range of substituents, further diversifying the available derivatives.
Thiol-Mediated Reactions: The thiol group can participate in various transformations, including oxidation to disulfides or sulfonic acids, and can act as a nucleophile in addition reactions. Exploring its role in dynamic covalent chemistry and thiol-mediated uptake processes could lead to new applications. researchgate.net
The reactivity of different positions on the pyridine ring is a critical consideration for synthetic design.
| Position | Reactivity towards Electrophiles | Reactivity towards Nucleophiles |
| Nitrogen | Prone to protonation and alkylation | - |
| C-2 | Less reactive than C-3 | More reactive than C-3 uoanbar.edu.iq |
| C-3 | Most reactive site for electrophilic substitution uoanbar.edu.iq | Least reactive site for nucleophilic substitution uoanbar.edu.iq |
| C-4 | Less reactive than C-3 | Highly reactive, especially with a good leaving group uoanbar.edu.iq |
Advanced Applications in Functional Materials Design
The unique electronic and coordination properties of this compound make it an attractive candidate for the design of advanced functional materials.
Emerging areas of application include:
Coordination Polymers and Frameworks: The thiol and pyridine nitrogen can coordinate to metal ions, enabling the construction of metal-organic frameworks (MOFs) and coordination polymers. ontosight.aicdnsciencepub.com These materials can have applications in gas storage, catalysis, and sensing.
Polymer Modification: The thiol group can be used to modify the surface of polymers, imparting new functionalities. vulcanchem.com
Nanoparticle Functionalization: this compound can act as a capping agent for nanoparticles, controlling their size, stability, and surface properties. cdnsciencepub.com
Photocatalysis: Pyridinethiol ligands have been shown to enhance the efficiency of CO2 photoreduction in covalent organic frameworks (COFs). rsc.org The electron-withdrawing nature of the chlorine atom in this compound could further modulate the electronic properties of such systems. rsc.org
Design of Highly Selective Molecular Probes and Tools for Chemical Biology
The ability of the thiol group to interact with biological molecules, particularly cysteine residues in proteins, makes this compound a promising scaffold for the development of molecular probes and chemical biology tools. nih.gov
Future research directions include:
Covalent Inhibitors: The reactivity of the thiol group can be harnessed to design covalent inhibitors that target specific enzymes. The chloro-substituent can be used to fine-tune the reactivity and selectivity of the molecule. nih.gov
"Switchable" Probes: 4-Halopyridines have been developed as "switchable" covalent modifiers of proteins, where their reactivity is enhanced upon binding to the target. nih.gov This concept could be applied to this compound to create highly selective probes. nih.gov
Fluorescent Probes: By incorporating fluorophores, derivatives of this compound could be developed as fluorescent probes for imaging specific biological targets or processes.
Bioconjugation: The thiol group provides a handle for conjugating this compound to other biomolecules, such as proteins or nucleic acids, to create novel bioconjugates with specific functions. ontosight.ai
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
Key areas where AI and ML can make a significant impact include:
Predicting Reaction Outcomes: ML models can be trained to predict the products and yields of chemical reactions, accelerating the discovery of new synthetic routes and optimizing reaction conditions. nih.govrsc.orgmi-6.co.jp
Designing Novel Molecules: Generative AI models can design new molecules with desired properties, such as enhanced biological activity or specific material characteristics. scielo.org.zanih.gov This could be used to design novel derivatives of this compound for specific applications.
Screening for Biological Activity: AI can be used to screen virtual libraries of compounds for potential biological activity, significantly reducing the time and cost of drug discovery. nih.gov
Understanding Reaction Mechanisms: Computational tools, such as Density Functional Theory (DFT), can be combined with ML to gain a deeper understanding of reaction mechanisms and predict the reactivity of molecules like this compound. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
